
Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzoate ester group. Pyrimidine rings are common in many biological molecules, including nucleotides of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrimidine ring and the benzoate ester group . These groups could potentially participate in a variety of chemical reactions.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrimidine rings and benzoate esters can undergo a variety of reactions. For example, pyrimidines can participate in nucleophilic substitution reactions, and benzoate esters can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrimidine ring could potentially make the compound more polar, while the benzoate ester group could potentially make it less polar .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in this area focuses on the synthesis of novel compounds with potential inhibitory effects or as part of developing new drugs. For instance, a study on the synthesis of N-10-methyl-4-thiofolic acid and related compounds aimed at creating potential inhibitors of tetrahydrofolate cofactor forms, indicating a methodological approach to hinder specific biological processes for therapeutic purposes (Elliott et al., 1975). Such studies contribute to the understanding of synthetic routes for producing compounds with desired biological activities.
Antimicrobial Activity
The evaluation of antimicrobial properties is another significant application. A study on the synthesis, characterization, and evaluation of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives demonstrated their potential as antimicrobial agents against various bacteria and fungi, highlighting the role of chemical compounds in developing new antimicrobial therapies (Vijaya Laxmi et al., 2019).
Antifungal and Herbicidal Applications
Investigations into the degradation pathways of novel herbicides, like ZJ0273, by specific bacterial strains offer insights into the environmental fate and potential bioremediation strategies for these chemicals. This knowledge is critical for assessing the environmental impact of new herbicidal compounds and improving their ecological compatibility (Cai et al., 2012).
Biological Activity and Toxicology
Research on the biological systems to evaluate the toxicity of pesticides is crucial for understanding their potential adverse effects on human health and the environment. Studies using in vitro models to assess the effects of specific compounds, such as Benomyl and Pirimiphos-methyl, on cellular components provide valuable data on the mechanisms of toxicity and help in the development of safer agricultural chemicals (Camatini et al., 1996).
Wirkmechanismus
Target of Action
Similar compounds with a pyrimidine moiety have been reported to inhibit seca, a key component of the bacterial sec-dependent secretion pathway .
Mode of Action
Compounds with a similar structure have been reported to interact with their targets and cause changes in their function .
Biochemical Pathways
It can be inferred that the compound may affect the sec-dependent secretion pathway in bacteria, given its potential interaction with seca .
Result of Action
Similar compounds have been reported to inhibit the function of seca, potentially affecting protein secretion in bacteria .
Eigenschaften
IUPAC Name |
methyl 4-[(6-propylpyrimidin-4-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-4-14-9-15(18-11-17-14)21-10-12-5-7-13(8-6-12)16(19)20-2/h5-9,11H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWYXLVULKOKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=N1)SCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

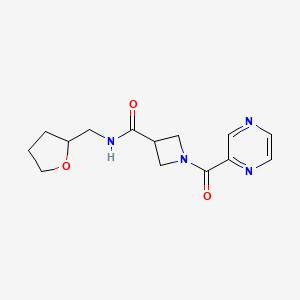
![4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711492.png)
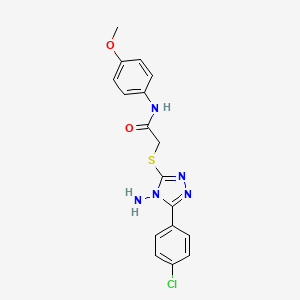
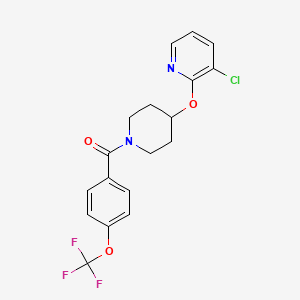
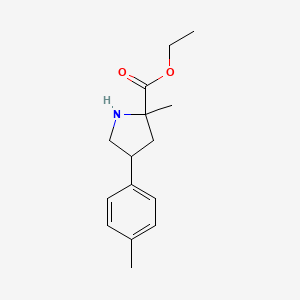


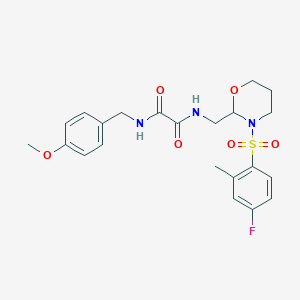
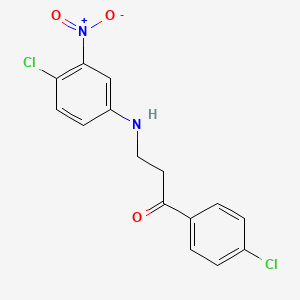
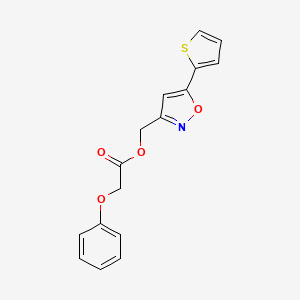
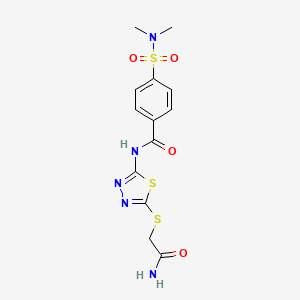
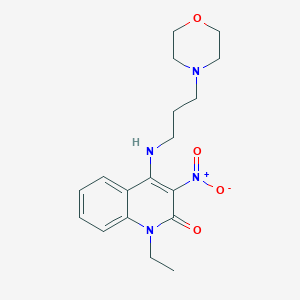
![2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2711508.png)
![ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate](/img/structure/B2711509.png)